molecular formula C8H6ClNO B6252048 5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one CAS No. 1420793-21-0

5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one

Cat. No. B6252048
CAS RN: 1420793-21-0
M. Wt: 167.6
InChI Key:
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one”, indole derivatives, which this compound is a part of, have been synthesized for various biological activities . A [3+2] annulation of nitroalkylideneoxindoles with isatilydene-malononitriles, triggered by a vinylogous Michael addition, leads to 1,2-dispiro-bisoxindoles with three contiguous stereocenters .


Molecular Structure Analysis

The molecular structure of “5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one” are not explicitly mentioned in the available resources .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one”, being an indole derivative, could also be a subject of future research in the field of medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one involves the reaction of 2-chloroacetyl chloride with propargylamine to form 5-chloro-1-(prop-2-yn-1-yl)pyridin-2(1H)-one, which is then reduced to 5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one using sodium borohydride.", "Starting Materials": [ "2-chloroacetyl chloride", "propargylamine", "sodium borohydride", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetyl chloride in chloroform and add propargylamine dropwise with stirring.", "Step 2: Allow the reaction mixture to stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with methanol.", "Step 4: Dissolve the solid in methanol and add sodium borohydride.", "Step 5: Allow the reaction mixture to stir at room temperature for 24 hours.", "Step 6: Quench the reaction with water and extract with chloroform.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

1420793-21-0

Product Name

5-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one

Molecular Formula

C8H6ClNO

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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